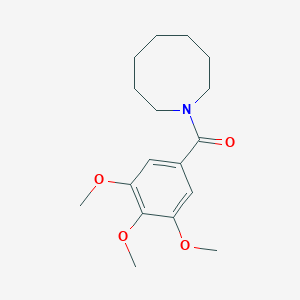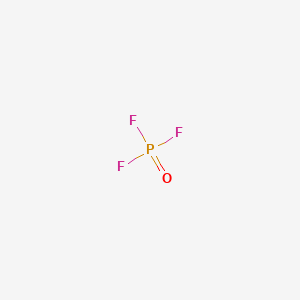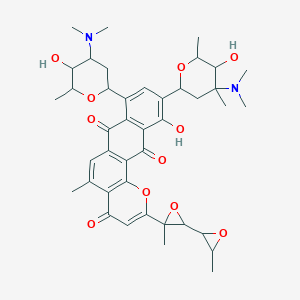
trans-2,3-Divinyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2,3-Divinyloxirane is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a type of epoxide, which is a class of organic compounds that contain a three-membered ring consisting of two carbon atoms and one oxygen atom. In
Mecanismo De Acción
The mechanism of action of trans-2,3-Divinyloxirane involves the formation of a covalent bond between the epoxide ring and a nucleophile, such as an amino acid residue in a protein. This reaction can result in the inhibition or activation of enzyme activity, depending on the location and nature of the nucleophile. The reactivity of trans-2,3-Divinyloxirane towards nucleophiles makes it a useful tool for studying enzyme kinetics and protein structure-function relationships.
Efectos Bioquímicos Y Fisiológicos
Trans-2,3-Divinyloxirane has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways. It has also been investigated for its potential use as an anticancer agent due to its ability to selectively target cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using trans-2,3-Divinyloxirane in lab experiments is its high reactivity towards nucleophiles, which allows for the selective modification of proteins and other biomolecules. However, its low solubility in water and high reactivity towards air and moisture can make handling and storage challenging. Additionally, the potential toxicity of trans-2,3-Divinyloxirane towards cells and organisms must be taken into consideration when designing experiments.
Direcciones Futuras
There are many potential future directions for research involving trans-2,3-Divinyloxirane. These include the development of new synthetic methods for producing the compound, the investigation of its potential use as a cross-linking agent for biomaterials, and the exploration of its effects on cellular signaling pathways and gene expression. Additionally, the use of trans-2,3-Divinyloxirane in the development of new anticancer agents and other therapeutics is an area of active research.
Métodos De Síntesis
The synthesis of trans-2,3-Divinyloxirane involves the reaction of divinyl ether with peracetic acid in the presence of a catalyst such as iodine or sulfuric acid. This process results in the formation of a mixture of cis- and trans-isomers, which can be separated using chromatography techniques. The trans-isomer is the desired product due to its higher stability and reactivity compared to the cis-isomer.
Aplicaciones Científicas De Investigación
Trans-2,3-Divinyloxirane has been used in various scientific research applications, including the synthesis of biologically active compounds, as a reagent for organic synthesis, and as a tool for studying enzyme kinetics. It has also been investigated for its potential use as a cross-linking agent for polymers and as a building block for the development of new materials.
Propiedades
Número CAS |
13051-61-1 |
|---|---|
Nombre del producto |
trans-2,3-Divinyloxirane |
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m0/s1 |
Clave InChI |
WVLXAFYCRVAZSM-WDSKDSINSA-N |
SMILES isomérico |
C=C[C@H]1[C@@H](O1)C=C |
SMILES |
C=CC1C(O1)C=C |
SMILES canónico |
C=CC1C(O1)C=C |
Otros números CAS |
13051-61-1 |
Sinónimos |
trans-2,3-divinyloxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



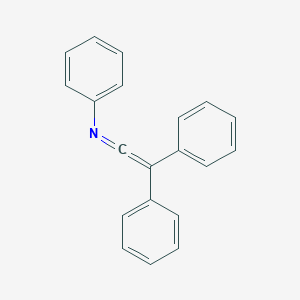
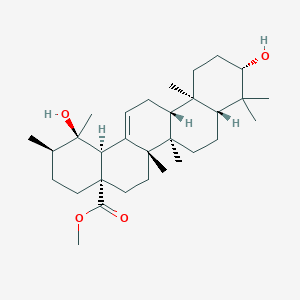
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
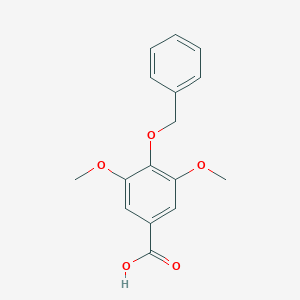
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)

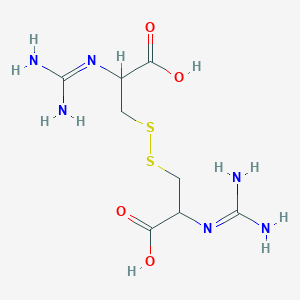
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
